2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

Description

BenchChem offers high-quality 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,8-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCZFFBFTRODRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488304 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-70-7 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7,8-dimethoxy-2,4(1H,3H)-quinazolinedione chemical properties

An In-depth Technical Guide to the Chemical Properties of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Within this important class of heterocycles, 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is a significant, albeit less studied, member compared to its 6,7-dimethoxy isomer. Its primary role is often as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characteristics, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

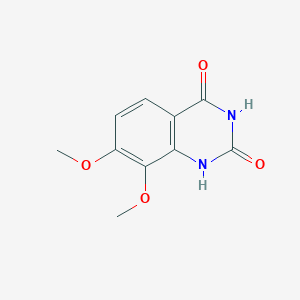

7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is a solid, typically appearing as a brown powder.[4] Its core structure consists of a pyrimidine ring fused to a benzene ring, with two methoxy groups at positions 7 and 8, and two carbonyl groups at positions 2 and 4.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 61948-70-7 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [5] |

| Molecular Weight | 222.20 g/mol | [3] |

| Melting Point | 320-324 °C | [4] |

| Appearance | Brown powder | [4] |

| Solubility | Insoluble in water | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| XLogP3 | -0.49 | [4] |

| PSA (Polar Surface Area) | 84.18 Ų | [4] |

Structural Representation

The fundamental structure of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is depicted below. The numbering of the quinazoline ring system is crucial for understanding its reactivity and spectral data.

Caption: Chemical structure of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione.

Synthesis and Reaction Mechanisms

The synthesis of quinazolinediones can be achieved through various routes, often starting from anthranilic acid derivatives.[6][7] A common and environmentally friendly method involves the reaction of an anthranilic acid with potassium cyanate in water, followed by cyclization.[7]

A general method for preparing 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, which can be adapted for the 7,8-dimethoxy isomer, starts from 4,5-dimethoxy-2-aminobenzoic acid.[8] The process involves an esterification step, followed by reduction and a cyclization reaction with urea.[8]

General Synthetic Pathway

Caption: General synthesis route for 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione.

Experimental Protocol: Synthesis via Solid-Phase Fusion

This protocol is adapted from a general method for the synthesis of the 6,7-dimethoxy isomer and illustrates a plausible route.[8]

-

Esterification: Dissolve 3,4-dimethoxy-2-nitrobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture. Monitor the reaction by TLC until completion.

-

Work-up: Cool the reaction mixture, neutralize with a suitable base (e.g., NaHCO₃ solution), and extract the product, methyl 3,4-dimethoxy-2-nitrobenzoate, with an organic solvent. Dry and evaporate the solvent.

-

Reduction: Reduce the nitro group of the ester using a standard method, such as iron powder in the presence of a mineral acid (e.g., HCl), to yield methyl 2-amino-3,4-dimethoxybenzoate.

-

Cyclization: Mix the resulting aminobenzoate with urea in a reaction flask. Heat the mixture to approximately 160 °C. The reaction mixture will fuse and then solidify.[8]

-

Purification: After cooling, recrystallize the solid from a suitable solvent like acetic acid to obtain the pure 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione.[8]

Spectral Analysis

Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the methoxy groups (OCH₃).- Two doublets for the aromatic protons on the benzene ring.- A broad singlet for the N-H protons of the imide groups. |

| ¹³C NMR | - Signals for the two carbonyl carbons (C=O).- Signals for the aromatic carbons, with those attached to oxygen appearing downfield.- Signals for the methoxy carbons. |

| IR (Infrared) | - N-H stretching bands (around 3200-3400 cm⁻¹).- C=O stretching bands for the dione (around 1650-1710 cm⁻¹).- C-O stretching for the methoxy groups.- Aromatic C=C stretching bands. |

| MS (Mass Spec) | - A molecular ion peak [M]⁺ corresponding to its molecular weight (222.20).- Characteristic fragmentation patterns involving the loss of methoxy and carbonyl groups. |

Reactivity and Chemical Behavior

The chemical reactivity of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is primarily centered around the two nitrogen atoms of the pyrimidine ring. These nitrogens, particularly after deprotonation, can act as nucleophiles, allowing for substitution reactions.

N-Alkylation Reactions

A significant reaction for this class of compounds is N-alkylation at the N1 and N3 positions. This is a common strategy to introduce various side chains to modify the molecule's biological activity.[1] Studies on the 6,7-dimethoxy isomer have shown that it can be readily converted into N,N'-dialkylamine derivatives.[1]

Caption: General workflow for N-alkylation of the quinazolinedione core.

Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of derivatives of the 6,7-dimethoxy isomer.[1]

-

Setup: Dissolve 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione in a suitable solvent such as acetone or DMF.

-

Addition of Reagents: Add an anhydrous base, like potassium carbonate (K₂CO₃), and a catalytic amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

-

Alkylation: Add the desired chloroalkylamine or other alkylating agent to the mixture.

-

Reaction: Heat the reaction mixture under reflux for several hours (e.g., 8-10 hours). Monitor the reaction's progress using TLC.[1]

-

Work-up: Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.

-

Purification: Purify the resulting N-substituted derivative using column chromatography.[1]

Biological Significance and Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities.[2][9] These include:

-

Anticancer Activity [2]

-

Antihypertensive Activity [1]

-

Anticonvulsant and Anti-inflammatory Properties [2]

While many studies focus on other isomers, the core structure of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione makes it a valuable starting material for creating libraries of compounds to screen for these activities. Its primary documented utility is as a key intermediate in the synthesis of pharmaceuticals like alfuzosin, prazosin, and doxazosin, which are effective alpha1-adrenergic blockers.[3]

Safety and Handling

According to aggregated GHS information, 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is classified as an irritant.[4][10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][10]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][10]

-

Storage: Store in a cool, dry place, typically at 2-8°C.[4]

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(2), 241-247.

- ECHEMI. (n.d.). 28888-44-0, 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione Formula.

- CymitQuimica. (n.d.). 7,8-Dimethoxy-2,4(1H,3H)-quinazolinedione.

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Available at: [Link]

-

PubChem. (n.d.). Quinazolinedione. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione. National Center for Biotechnology Information. Available at: [Link]

- Boshta, N. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 14(10), 1033.

- Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

-

CAS Common Chemistry. (n.d.). 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione. American Chemical Society. Available at: [Link]

-

Wang, L., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin, 62(6), 588-592. Available at: [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Available at: [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 7,8-Dimethoxy-2,4(1H,3H)-quinazolinedione | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 9. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]

- 10. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione, a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and strategic considerations behind the synthesis. We begin with a retrosynthetic analysis to logically deconstruct the target molecule, followed by a detailed examination of the two primary phases: the synthesis of the critical precursor, 2-amino-3,4-dimethoxybenzoic acid, and its subsequent cyclization to the quinazolinedione core. This document emphasizes field-proven insights, safety considerations, and methods for analytical validation, tailored for researchers, chemists, and professionals in drug discovery and development.

Chapter 1: The Quinazolinedione Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][2][3][4] The tautomeric nature of the quinazolinone core and the multiple substitution points on the ring system allow for fine-tuning of its biological and pharmacological profile.[1]

Within this family, quinazoline-2,4(1H,3H)-diones are particularly noteworthy. They serve as key intermediates in the synthesis of various approved drugs and are explored for a wide range of therapeutic applications.[5][6] The specific target of this guide, 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione (CAS 61948-70-7), is an important building block for more complex pharmaceutical agents.[][8] The strategic placement of the methoxy groups at the C7 and C8 positions significantly influences the molecule's electronic properties and its potential interactions with biological targets. This guide presents a validated, efficient, and scalable approach to its synthesis.

Chapter 2: Synthetic Strategy & Retrosynthetic Analysis

A logical and efficient synthesis begins with a sound strategic plan. Our approach is best illustrated through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors.

The core of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is a cyclic urea fused to an aromatic ring. The most reliable and common disconnection strategy involves breaking the two C-N bonds of the urea moiety that were formed during the cyclization step. This leads back to the key precursor: 2-amino-3,4-dimethoxybenzoic acid . The two carbonyl carbons of the dione can be conceptually introduced from a single, simple reagent like potassium cyanate or urea.[9][10]

This analysis logically divides our synthesis into two primary stages:

-

Preparation of the Key Precursor: The synthesis of 2-amino-3,4-dimethoxybenzoic acid from a commercially available starting material.

-

Formation of the Heterocyclic Core: The cyclization of the precursor to yield the final quinazolinedione.

The following diagram, rendered in DOT language, illustrates this strategic workflow.

Caption: Retrosynthetic analysis and forward synthetic workflow.

Chapter 3: Synthesis of Key Precursor: 2-Amino-3,4-dimethoxybenzoic Acid

The synthesis of the target quinazolinedione is critically dependent on the availability and purity of its precursor, 2-amino-3,4-dimethoxybenzoic acid.[11] This compound is typically prepared via a two-step sequence from commercially available 3,4-dimethoxybenzoic acid.

Step 3.1: Electrophilic Nitration

The first step is the regioselective nitration of 3,4-dimethoxybenzoic acid. The directing effects of the substituents on the aromatic ring are paramount. The two methoxy groups and the carboxylic acid group are all ortho-, para-directing. However, the methoxy groups are strong activating groups, while the carboxylic acid is a deactivating group. The positions ortho to the powerful methoxy groups (C2 and C5) are the most activated. Steric hindrance from the adjacent carboxylic acid and methoxy group at C3 makes the C2 position the most favorable site for electrophilic substitution.

The reaction is typically carried out using a cooled solution of concentrated nitric acid.[12] Careful temperature control is essential to prevent over-nitration and decomposition.

Step 3.2: Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[13] The reaction is run under a positive pressure of hydrogen gas in a suitable solvent like methanol or ethanol. This method is highly efficient and avoids the use of harsh, stoichiometric metal reductants.

Chapter 4: Core Synthesis: Cyclization to 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione

With the key precursor in hand, the final step is the construction of the quinazolinedione ring. An environmentally conscious and highly efficient one-pot method involves the reaction of the anthranilic acid derivative with potassium cyanate in an aqueous medium.[9] This approach avoids the use of hazardous organic solvents and often results in a high-purity product that can be isolated by simple filtration.

Mechanism of Cyclization:

-

Urea Formation: The amino group of 2-amino-3,4-dimethoxybenzoic acid acts as a nucleophile, attacking the potassium cyanate (which is in equilibrium with isocyanic acid, HNCO, under aqueous acidic conditions) to form an N-carbamoyl intermediate (a substituted urea).

-

Intramolecular Cyclization: The reaction is then made basic (e.g., with NaOH). This deprotonates the carboxylic acid and facilitates an intramolecular nucleophilic attack by the adjacent amide nitrogen onto the carboxylate carbon.

-

Dehydration and Tautomerization: This cyclization event, followed by the elimination of a water molecule, forms the heterocyclic ring. The final product exists in the stable dione tautomeric form.

This "green chemistry" approach is not only efficient but also aligns with modern standards for sustainable chemical synthesis.[9]

Chapter 5: Protocol & Experimental Validation

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Concentrated acids and flammable solvents should be handled with extreme care.

Protocol 5.1: Synthesis of 2-Amino-3,4-dimethoxybenzoic Acid

-

Nitration:

-

To a flask cooled in an ice bath (0-5 °C), slowly add 3,4-dimethoxybenzoic acid (1.0 eq) to concentrated nitric acid (approx. 5-6 mL per gram of starting material).

-

Maintain the temperature below 10 °C and stir the mixture for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice. The solid 2-nitro-3,4-dimethoxybenzoic acid will precipitate.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum.

-

-

Reduction:

-

In a hydrogenation vessel, dissolve the dried 2-nitro-3,4-dimethoxybenzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (approx. 3-4 bar) and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 2-amino-3,4-dimethoxybenzoic acid as a solid.

-

Protocol 5.2: Synthesis of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione

-

Reaction Setup:

-

In a round-bottom flask, suspend 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in water.

-

Add potassium cyanate (KOCN) (1.1 - 1.2 eq) to the suspension.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Cyclization:

-

Slowly add a solution of sodium hydroxide (e.g., 2M NaOH) until the pH of the mixture is strongly basic (pH > 12).

-

Heat the reaction mixture to reflux (100 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidify the mixture slowly with concentrated HCl until the pH is approximately 2-3.

-

The desired product, 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione, will precipitate out of the solution.

-

Filter the solid product, wash it with copious amounts of cold water, and then with a small amount of cold ethanol to facilitate drying.

-

Dry the final product under vacuum to a constant weight.

-

5.3: Analytical Characterization & Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₀H₁₀N₂O₄[] |

| Molecular Weight | 222.20 g/mol [14] |

| Appearance | Off-white to light brown powder |

| Melting Point | >300 °C (Decomposition may be observed) |

| ¹H NMR (DMSO-d₆) | Expect signals for: two methoxy singlets (~3.8-4.0 ppm), two aromatic protons (doublets, ~6.8-7.5 ppm), and two exchangeable N-H protons (broad singlets, >10 ppm). |

| ¹³C NMR (DMSO-d₆) | Expect signals for: two methoxy carbons (~56 ppm), six aromatic/heterocyclic carbons (including two C=O carbons >150 ppm). |

| IR (KBr, cm⁻¹) | Expect characteristic peaks for: N-H stretching (~3200-3400), C=O stretching (~1650-1710), C-O stretching (~1200-1280), and aromatic C-H stretching. |

| Mass Spec (ESI) | m/z: 223.07 [M+H]⁺, 245.05 [M+Na]⁺ |

Chapter 6: Troubleshooting and Process Optimization

| Potential Issue | Cause | Recommended Solution |

| Low Yield in Nitration | Incomplete reaction or over-nitration. | Ensure adequate cooling (0-5 °C). Monitor closely with TLC to avoid extending reaction time unnecessarily. |

| Incomplete Reduction | Inactive catalyst or insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized. Gentle warming to 40-50 °C can sometimes accelerate the reaction.[15] |

| Product Fails to Precipitate | Insufficient acidification or product is too soluble. | Ensure pH is lowered to <3. If the product remains in solution, attempt extraction with a suitable organic solvent like ethyl acetate, followed by drying and evaporation. |

| Impure Final Product | Incomplete cyclization of the urea intermediate. | Ensure the cyclization step is heated for a sufficient duration. Check the pH to confirm it is strongly basic, as this promotes the final ring closure. Recrystallization from a solvent like DMF/water or ethanol may be necessary for further purification. |

Conclusion

This guide has detailed a logical, efficient, and well-grounded synthetic route to 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione. By breaking the process into the synthesis of a key aminobenzoic acid precursor followed by an eco-friendly aqueous cyclization, this methodology provides a reliable foundation for laboratory-scale synthesis and potential scale-up. The emphasis on understanding the reaction mechanisms, potential pitfalls, and analytical validation ensures that researchers can approach this synthesis with a high degree of confidence and scientific rigor. The continued exploration of quinazolinedione derivatives promises to yield novel therapeutic agents, and robust synthetic methods like the one described herein are fundamental to advancing this field.[5]

References

-

Scienmag. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. Available from: [Link].

-

PubMed. (2013). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Available from: [Link].

-

ResearchGate. Cyclization of acyclic urea derivatives to quinazolinones. Available from: [Link].

-

RGUHS Journal of Pharmaceutical Sciences. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. Available from: [Link].

-

ResearchGate. Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Request PDF. Available from: [Link].

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available from: [Link].

-

Arkivoc. One-pot reductive cyclization to antitumor quinazoline precursors. Available from: [Link].

-

PMC - NIH. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link].

-

ijarsct. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Available from: [Link].

-

Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Available from: [Link].

-

MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available from: [Link].

-

PubMed. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Available from: [Link].

-

Study on quinazolinone derivative and their pharmacological actions. (2024). Available from: [Link].

-

MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available from: [Link].

-

Acta Poloniae Pharmaceutica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of Quinazolinediones. Available from: [Link].

-

ResearchGate. Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. Available from: [Link].

-

PMC. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Available from: [Link].

- Google Patents. A process for the preparation of gefitinib.

-

CAS Common Chemistry. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione. Available from: [Link].

-

MySkinRecipes. 2-Amino-3,4-dimethoxybenzoic acid. Available from: [Link].

-

ResearchGate. The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Request PDF. Available from: [Link].

-

PubChem. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. scienmag.com [scienmag.com]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. generis-publishing.com [generis-publishing.com]

- 11. 2-Amino-3,4-dimethoxybenzoic acid [myskinrecipes.com]

- 12. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

- 13. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. guidechem.com [guidechem.com]

An In-depth Technical Guide to 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione (CAS number 61948-70-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione, a heterocyclic compound belonging to the quinazolinedione class. Quinazolinediones are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[1] While specific research on the 7,8-dimethoxy isomer is limited, this guide synthesizes information from closely related analogs, particularly the 6,7-dimethoxy isomer, and the broader quinazolinedione family to project its chemical properties, potential synthesis, and likely biological activities. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule.

Introduction: The Quinazolinedione Core in Drug Discovery

The quinazoline-2,4(1H,3H)-dione scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a remarkable spectrum of pharmacological effects.[2] These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[3][4] The versatility of the quinazolinedione core allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological targets and activities.[1] The dimethoxy substitution pattern, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61948-70-7 | |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [5] |

| Molecular Weight | 222.20 g/mol | [5] |

| Canonical SMILES | COC1=C(OC)C=C2C(=C1)NC(=O)NC2=O | |

| InChI Key | ZNCZFFBFTRODRN-UHFFFAOYSA-N | [5] |

Synthesis and Characterization

A definitive synthesis protocol for 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is not published in readily accessible literature. However, based on established methods for analogous compounds, a plausible synthetic route can be proposed. A common and effective method involves the cyclization of a substituted anthranilic acid derivative.[6]

Proposed Synthetic Pathway

A likely precursor for the synthesis of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione is 2-amino-3,4-dimethoxybenzoic acid. The synthesis could proceed via the following steps:

-

Urea Formation: Reaction of 2-amino-3,4-dimethoxybenzoic acid with potassium cyanate in an acidic medium to form the corresponding urea derivative.

-

Cyclization: Subsequent base-catalyzed cyclization of the urea derivative to yield the desired 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione.

An alternative approach, based on a patented method for the 6,7-dimethoxy isomer, involves the solid-phase fusion reaction of the corresponding methyl anthranilate with urea, followed by cyclization.[7]

Caption: Proposed synthesis of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione.

Spectroscopic Characterization (Predicted)

Based on the analysis of related dimethoxy-quinazolinedione derivatives, the following spectroscopic characteristics for 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione can be anticipated:

-

¹H NMR: The spectrum would likely show two singlets for the two methoxy groups, signals for the aromatic protons, and broad singlets for the N-H protons of the dione ring.

-

¹³C NMR: The spectrum would display signals for the two methoxy carbons, the aromatic carbons, and the two carbonyl carbons of the dione ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Mechanism of Action

The biological profile of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione has not been explicitly reported. However, based on the extensive research into the quinazolinedione class, several potential activities can be inferred.

Anticancer Activity

Quinazoline derivatives are well-established as anticancer agents, with some compounds acting as tyrosine kinase inhibitors.[4][7] For instance, derivatives of 3-substituted quinazoline-2,4(1H,3H)-dione have been investigated as dual c-Met/VEGFR-2 tyrosine kinase inhibitors.[8] A study on 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives showed limited cytotoxic activity against K562 (leukemia) and HeLa (cervical carcinoma) cell lines, with IC₅₀ values in the range of 100 to 400 µM.[3]

Antimicrobial Activity

The quinazolinedione scaffold is also associated with antimicrobial properties.[2] However, a study on N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione found that they did not exhibit significant bacterial growth inhibition at high concentrations.[3] This suggests that the nature of substitutions on the quinazolinedione core is critical for antimicrobial efficacy.

Anti-inflammatory Activity

Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been reported as NHE-1 inhibitors with anti-inflammatory properties.[9] This indicates a potential avenue for the development of novel anti-inflammatory agents based on this scaffold.

Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition as a mechanism of action for many quinazoline-based compounds, it is plausible that 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione could exert its effects through the modulation of one or more protein kinases. The dimethoxy substituents on the benzene ring would likely influence the binding affinity and selectivity for specific kinase targets.

Caption: Postulated mechanism of action via kinase inhibition.

Experimental Protocols

The following are generalized protocols based on methodologies used for similar quinazolinedione derivatives. Researchers should optimize these for the specific 7,8-dimethoxy isomer.

General Synthesis of N,N'-dialkylamino Derivatives

This protocol is adapted from the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives.[3]

-

Dissolution: Dissolve 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione (0.01 mol) in acetone (30 mL).

-

Addition of Reagents: Add powdered anhydrous K₂CO₃ (0.01 mol), a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the appropriate chloroalkylamine (0.03 mol).

-

Reaction: Heat the reaction mixture for 8-10 hours.

-

Work-up: After the reaction is complete, filter off the inorganic residue and evaporate the solvent.

-

Purification: Purify the obtained compound by column chromatography.

Caption: General experimental workflow for synthesis and purification.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of 7,8-dimethoxy-2,4(1H,3H)-quinazolinedione (typically in DMSO, with a final DMSO concentration kept below 0.5%) for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

7,8-dimethoxy-2,4(1H,3H)-quinazolinedione represents an intriguing yet underexplored member of the pharmacologically significant quinazolinedione family. Based on the extensive body of research on related analogs, this compound holds potential for development in various therapeutic areas, most notably in oncology and infectious diseases. Future research should focus on the definitive synthesis and thorough characterization of this specific isomer. Subsequent biological screening against a panel of cancer cell lines and microbial strains is warranted to elucidate its specific activities. Mechanistic studies, particularly focusing on its potential as a kinase inhibitor, will be crucial in defining its therapeutic promise and guiding further lead optimization efforts. This technical guide provides a solid foundation for initiating such investigations.

References

- Dohle W, Jourdan FL, Menchon G, et al. Quinazolinone-based anticancer agents: synthesis, antiproliferative SAR, antitubulin activity, and tubulin co-crystal structure. J Med Chem. 2018;61(3):1031–1044.

- Kuran B, et al. Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Pol Pharm. 2013;70(1):143-148.

- Abou-Seri SM, Taha AM, Mohamed MA, Abdelkader NM. New quinazoline-sulfonylurea conjugates: design, synthesis and hypoglycemic activity. Med Chem. 2019;15(6):634–647.

- Hassanzadeh F, Jafari E, Hakimelahi G, Khajouei MR, Jalali M, Khodarahmi G.

- Syed T, Asiri YI, Shaheen S, Gangarapu K. Design, synthesis and anticancer evaluation of structurally modified substituted aryl-quinazoline derivatives as anticancer agents. Synth Commun. 2021;51(18):2782–2795.

- El-Gamal MI, et al. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2200088.

- Boshta NM, et al. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. 2021;26(16):4993.

- Honkanen E, et al. Synthesis and antihypertensive activity of some new quinazoline derivatives. J Med Chem. 1983;26(10):1433-1438.

- Al-Rashida M, Hameed A, Uroos M, Ali SA, Arshia, Ishtiaq M. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011–2016).

- Bunev AS, et al. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel). 2022;12(10):1647.

- Song Y, et al. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 6):o934.

- Willis MC, Snell RH, Fletcher AJ, Woodward RL. A tandem palladium-catalyzed arylation-ester amidation sequence allows the synthesis of various quinazolinedione products by reaction of o-halo benzoates with monoalkyl ureas. Org Lett. 2006;8(22):5089-5091.

- Rasal KB, Yadav VD. A convenient synthesis of quinazoline-2,4(1H,3H)-dione derivatives using Boc anhydride. Tetrahedron Lett. 2016;57(48):5339-5342.

- Bunev AS, et al. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Life (Basel). 2022;12(10):1647.

- El-Gamal MI, et al. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2200088.

- Al-Omary FA, et al. A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Molecules. 2020;25(21):5049.

- El-Brollosy NR. An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones. J Chem Res. 2007;(12):715-716.

- Zhang L, inventor; Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

Sources

- 1. 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mzCloud – RH 34 [mzcloud.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

The Enigmatic Core: A Technical Guide to the Biological Potential of 7,8-Dimethoxyquinazoline-2,4-dione

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological landscape of 7,8-dimethoxyquinazoline-2,4-dione, a molecule of significant interest within the broader, pharmacologically "privileged" family of quinazoline-2,4-diones. While direct and extensive research on this specific isomer is nascent, this document serves as a comprehensive analytical resource. By examining the well-established bioactivities of the quinazoline-2,4-dione scaffold and the profound influence of methoxy group positioning, we will construct a predictive framework for the potential therapeutic applications of the 7,8-dimethoxy variant. This guide will further provide detailed experimental protocols and forward-looking perspectives to catalyze future research and unlock the therapeutic promise of this intriguing compound.

The Quinazoline-2,4-dione Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline-2,4-dione core is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable spectrum of pharmacological activities.[1][2][3] This versatility has cemented its status as a "privileged structure" in the field of drug discovery.[1][2] Derivatives of this scaffold have been extensively investigated and have shown promise in a variety of therapeutic areas, including:

-

Anticancer: Exhibiting antiproliferative effects against a range of cancer cell lines, including glioblastoma, osteosarcoma, and various carcinomas.[1] Some derivatives have been shown to modulate critical signaling pathways, such as the Wnt signaling pathway.[1][4]

-

Antimicrobial: Demonstrating activity against both Gram-positive and Gram-negative bacteria.[3][5]

-

Anticonvulsant: Showing potential in the management of neurological disorders.[1][3]

-

Anti-inflammatory and Antioxidant: Exhibiting properties that could be beneficial in treating inflammatory conditions.[1][3]

-

Antihypertensive: Serving as a foundational structure for drugs targeting the cardiovascular system.[1][3]

-

Antimalarial and Antileishmanial: Showing promise in the fight against parasitic diseases.[1]

The biological activity of these derivatives is intricately linked to the substitution patterns on both the nitrogen atoms (N1 and N3) and the benzene ring.[1]

The Critical Role of Methoxy Substitution: A Structure-Activity Relationship (SAR) Perspective

The position of methoxy groups on the quinazoline-2,4-dione ring system profoundly influences the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. While data on the 7,8-dimethoxy isomer is limited, we can infer its potential by analyzing related, well-studied isomers.

The 6,7-Dimethoxy Isomer: A Precedent for Bioactivity

The 6,7-dimethoxyquinazoline-2,4-dione isomer is a well-known intermediate in the synthesis of several commercial drugs, including the antihypertensive agents Prazosin, Bunazosin, and Doxazosin. This underscores the importance of this specific substitution pattern for cardiovascular applications. Studies on derivatives of 6,7-dimethoxyquinazoline-2,4-dione have also revealed cytotoxic properties against cancer cell lines, although the parent compound itself may have limited anticancer activity.[6]

The 8-Methoxy Isomer: A Case for Specificity

Research into 8-methoxy- and other 8-substituted quinazolin-4-one derivatives has demonstrated that substitution at the 8-position can confer potent and selective inhibitory activity against enzymes like tankyrases, which are involved in Wnt signaling.[4] This suggests that the steric and electronic environment around the 8-position is a key determinant for specific target engagement.

Predictive Insights for the 7,8-Dimethoxy Isomer

Based on the available data, the 7,8-dimethoxy substitution pattern is likely to impart distinct physicochemical properties compared to its 6,7- and other positional isomers. The proximity of the two methoxy groups could lead to:

-

Altered Receptor Binding: The specific electronic distribution and steric hindrance offered by the 7,8-dimethoxy arrangement could favor binding to different biological targets or alter the binding affinity and selectivity for known targets of other quinazolinediones.

-

Modified Metabolic Stability: The positions of the methoxy groups are critical for metabolism by cytochrome P450 enzymes. The 7,8-dimethoxy pattern would present a unique metabolic profile, potentially influencing the compound's pharmacokinetic properties.

-

Novel Therapeutic Applications: The unique properties of the 7,8-dimethoxy isomer may unlock therapeutic applications not observed with other substitution patterns.

Proposed Synthesis of 7,8-Dimethoxyquinazoline-2,4-dione

Step-by-Step Proposed Synthesis:

-

Urea Formation: React 2-amino-3,4-dimethoxybenzoic acid with an excess of urea at high temperature (e.g., 180-200 °C) to form the corresponding ureidobenzoic acid derivative.

-

Cyclization: The ureidobenzoic acid intermediate is then cyclized to the desired 7,8-dimethoxyquinazoline-2,4-dione by heating in a high-boiling point solvent such as diphenyl ether or by treatment with a dehydrating agent like polyphosphoric acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or acetic acid, to yield the pure 7,8-dimethoxyquinazoline-2,4-dione.

Visualizing the Proposed Synthesis:

Caption: Proposed synthetic pathway for 7,8-dimethoxyquinazoline-2,4-dione.

Potential Biological Targets and Mechanisms of Action: An In Silico and Comparative Approach

Given the diverse activities of the quinazoline-2,4-dione scaffold, the 7,8-dimethoxy isomer could potentially interact with a range of biological targets. A comparative analysis with known derivatives and in silico modeling can provide valuable initial insights.

Potential Molecular Targets:

-

Protein Kinases: Many quinazoline derivatives are potent kinase inhibitors. The 7,8-dimethoxy substitution pattern could be explored for its potential to inhibit specific kinases involved in cancer cell proliferation and survival.

-

DNA Gyrase and Topoisomerases: The structural similarity to fluoroquinolones suggests that 7,8-dimethoxyquinazoline-2,4-dione could be investigated as an inhibitor of bacterial DNA gyrase or human topoisomerases.[9]

-

Poly(ADP-ribose) Polymerases (PARPs): Some quinazoline-2,4-dione derivatives have been identified as PARP inhibitors, suggesting a potential role in cancer therapy, particularly in tumors with specific DNA repair deficiencies.[10]

-

Wnt Signaling Pathway Components: As demonstrated with 8-substituted analogs, the 7,8-dimethoxy isomer could potentially modulate the Wnt signaling pathway by targeting components like tankyrases.[4]

Hypothetical Signaling Pathway Modulation:

The following diagram illustrates a hypothetical scenario where 7,8-dimethoxyquinazoline-2,4-dione could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target for quinazoline-based anticancer agents.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Essential Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 7,8-dimethoxyquinazoline-2,4-dione, a series of well-defined in vitro assays are necessary.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 7,8-dimethoxyquinazoline-2,4-dione in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a specific protein kinase.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a kinase buffer.

-

Compound Addition: Add 7,8-dimethoxyquinazoline-2,4-dione at various concentrations to the reaction mixture. Include a vehicle control and a known kinase inhibitor as a positive control.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of 7,8-dimethoxyquinazoline-2,4-dione in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Future Research Directions

The limited data on 7,8-dimethoxyquinazoline-2,4-dione presents a significant opportunity for novel research. A structured approach to investigating this compound should include:

-

Definitive Synthesis and Characterization: The first step is the unambiguous synthesis and full spectroscopic characterization of high-purity 7,8-dimethoxyquinazoline-2,4-dione.

-

Broad-Spectrum In Vitro Screening: The compound should be screened against a diverse panel of cancer cell lines, bacterial and fungal strains, and a selection of relevant enzymes (e.g., kinases, PARPs, topoisomerases) to identify initial areas of biological activity.

-

In Silico Target Prediction and Docking Studies: Computational methods can be employed to predict potential biological targets and to model the binding interactions of the compound with these targets.[11][12][13]

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.

-

In Vivo Efficacy and Toxicity Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models to assess its efficacy and safety profile.

Conclusion

While the biological activity of 7,8-dimethoxyquinazoline-2,4-dione remains largely unexplored, its chemical scaffold is rooted in a family of compounds with profound and diverse pharmacological effects. By leveraging our understanding of the broader quinazoline-2,4-dione class and the principles of structure-activity relationships, we can logically infer a high potential for this specific isomer to possess valuable biological properties. The proposed synthetic route and experimental protocols outlined in this guide provide a clear and actionable framework for researchers to systematically investigate and unlock the therapeutic potential of this enigmatic molecule. The journey to characterizing 7,8-dimethoxyquinazoline-2,4-dione is just beginning, and it is a path that holds considerable promise for the future of drug discovery.

References

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. [Link]

-

Scienmag. (2025). Reviewing the Pharmacological Impact of Quinazoline Derivatives. [Link]

-

OUCI. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. [Link]

-

Al-Ostath, A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6433. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. [Link]

-

Li, J., et al. (2018). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Request PDF. [Link]

-

Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 145-148. [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 24(16), 3423-3436. [Link]

-

Royal Society of Chemistry. (2019). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. [Link]

-

Abdelmonsef, A. H., & Mosallam, E. M. (2020). Synthesis, in vitro biological evaluation and in silico docking studies of new quinazolin-2,4-dione analogues as possible anticarcinoma agents. Journal of Heterocyclic Chemistry, 57(4), 1634-1647. [Link]

-

Rosen, J. D., et al. (2004). Synthesis and structural-activity relationships of 3-hydroxyquinazoline-2,4-dione antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4405-4409. [Link]

-

Delgado, J. L. (2015). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. [Link]

-

Al-Rashood, S. T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1. [Link]

-

Abdelgawad, M. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Antibiotics, 13(4), 339. [Link]

-

Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Request PDF. [Link]

-

Bakr, R. B., et al. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. Scientific Reports, 12(1), 1-17. [Link]

-

Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 249-260. [Link]

-

Li, Y., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(22), 5342. [Link]

-

Spahn, V., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]

-

Ghorab, M. M., et al. (2020). Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. Molecules, 25(22), 5267. [Link]

-

Yamada, T., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. International Journal of Molecular Sciences, 25(20), 12345. [Link]

Sources

- 1. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Quinazolinediones synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of Action of Dimethoxy-Quinazolinediones: A Technical Guide for Researchers

Introduction: The Versatility of the Dimethoxy-Quinazolinedione Scaffold

The quinazoline and quinazolinedione core structures are privileged scaffolds in medicinal chemistry, giving rise to a diverse array of biologically active molecules.[1] The addition of dimethoxy substituents to this core, particularly at the 6 and 7 positions, has proven to be a fruitful strategy in the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the multifaceted mechanisms of action of dimethoxy-quinazolinediones, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into four primary mechanisms through which these compounds exert their effects: Receptor Tyrosine Kinase (RTK) inhibition, α1-adrenoceptor antagonism, tubulin polymerization inhibition, and histone methyltransferase (G9a) inhibition. Each section will be supported by experimental evidence, detailed protocols, and visual representations of the underlying molecular interactions and signaling pathways.

I. Inhibition of Receptor Tyrosine Kinases: Targeting Aberrant Growth Factor Signaling

A prominent mechanism of action for several dimethoxy-quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular growth, proliferation, and survival.[2][3] Dysregulation of RTK signaling is a hallmark of many cancers, making them prime therapeutic targets.[4][5]

A. Molecular Target: Epidermal Growth Factor Receptor (EGFR)

The 4-anilino-6,7-dimethoxyquinazoline scaffold has been extensively investigated for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[6][7] One of the most potent inhibitors identified is 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), which exhibits an IC50 of 25 pM for EGFR, binding competitively at the ATP site.[6] The 6,7-dimethoxy substitution plays a critical role in achieving this high potency.[6]

Molecular docking studies have provided insights into the binding mode of these inhibitors within the EGFR kinase domain (PDB: 1M17).[8][9] The quinazoline core acts as a scaffold, with the dimethoxy groups forming favorable interactions within the ATP-binding pocket. The anilino side chain extends into a hydrophobic pocket, and specific substitutions on this ring can further enhance binding affinity.[10]

B. Downstream Signaling Cascade of EGFR Inhibition

Inhibition of EGFR by dimethoxy-quinazolinediones blocks the downstream signaling cascade that promotes cell proliferation and survival. This includes the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By preventing the autophosphorylation of EGFR, these inhibitors effectively shut down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.

C. Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the inhibitory activity of dimethoxy-quinazolinediones against EGFR kinase.

Materials:

-

Recombinant Human EGFR (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test dimethoxy-quinazolinedione compounds

-

Kinase-Glo® MAX Assay Kit

-

White 96-well plates

-

Microplate reader capable of reading luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

-

Plate Setup:

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Test Wells: Add 5 µL of the diluted test compound solutions.

-

Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

-

Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted EGFR enzyme (e.g., 1 ng/µL).

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

II. α1-Adrenoceptor Antagonism: Modulating Cardiovascular Function

Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been identified as potent and selective antagonists of α1-adrenoceptors.[11][12][13][14] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[15]

A. Molecular Target and Binding

These dimethoxy-quinazoline derivatives exhibit high binding affinity for α1-adrenoceptors, often in the nanomolar range, with high selectivity over α2-adrenoceptors.[11][13] The 2,4-diamino-6,7-dimethoxyquinazoline nucleus is considered a key pharmacophore for α1-adrenoceptor recognition.[12] Molecular modeling suggests that the protonated quinazoline nucleus forms a charge-reinforced hydrogen bond with a key residue in the receptor binding pocket, contributing to the high affinity.[12]

B. Downstream Signaling of α1-Adrenoceptor Antagonism

α1-Adrenoceptors are coupled to Gq/11 proteins.[15][16] Upon activation by agonists like norepinephrine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15][16] This cascade ultimately leads to smooth muscle contraction.

By acting as competitive antagonists, dimethoxy-quinazolinediones block the binding of endogenous catecholamines to the α1-adrenoceptor, thereby inhibiting this signaling pathway and leading to vasodilation and a reduction in blood pressure.

C. Experimental Protocol: Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol describes a method to determine the binding affinity of dimethoxy-quinazolinediones for α1-adrenoceptors.

Materials:

-

Cell membranes expressing α1-adrenoceptors (e.g., from rat brain or transfected cell lines)

-

[3H]-Prazosin (radioligand)

-

Test dimethoxy-quinazolinedione compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., phentolamine)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

-

Assay Setup: In microcentrifuge tubes, combine:

-

Cell membranes (e.g., 50-100 µg of protein)

-

[3H]-Prazosin at a concentration near its Kd

-

Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of phentolamine (for non-specific binding).

-

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

III. Disruption of Microtubule Dynamics: A Mitotic Catastrophe

A growing body of evidence suggests that certain quinazoline derivatives, including those with dimethoxy substitutions, can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2][16][17][18][19]

A. Molecular Target: Tubulin and the Colchicine Binding Site

These quinazoline derivatives have been shown to inhibit tubulin polymerization, the process by which tubulin dimers assemble into microtubules.[2][16][18] Molecular docking and competition assays indicate that these compounds bind to the colchicine binding site on β-tubulin.[16][19][20][21][22][23] This binding prevents the curved-to-straight conformational change in tubulin that is necessary for its incorporation into a growing microtubule, thereby destabilizing the microtubule network.

B. Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. Inhibition of tubulin polymerization leads to the disassembly of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.[2] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.

C. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of dimethoxy-quinazolinediones on the polymerization of purified tubulin.

Materials:

-

Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)

-

Test dimethoxy-quinazolinedione compounds

-

Positive control (e.g., colchicine)

-

Negative control (e.g., paclitaxel, a microtubule stabilizer)

-

96-well microplate reader with temperature control and absorbance measurement capabilities (at 340 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

In a 96-well plate on ice, add the polymerization buffer, GTP, and the test compound or controls.

-

Initiate the reaction by adding the purified tubulin to each well.

-

-

Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a specified period (e.g., 60 minutes).

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each condition. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the test compounds to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

-

Calculate the IC50 value for inhibition of tubulin polymerization.

-

IV. Epigenetic Regulation: Inhibition of Histone Methyltransferase G9a

Emerging research has identified 2,4-diamino-6,7-dimethoxyquinazoline as a promising scaffold for the development of potent and selective inhibitors of the histone methyltransferase G9a (also known as EHMT2).[24][25][26][27] G9a plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 9 (H3K9), a mark generally associated with transcriptional repression.[26][28]

A. Molecular Target and Binding Mode

The 2,4-diamino-6,7-dimethoxyquinazoline template has led to the discovery of highly potent G9a inhibitors.[24][27] X-ray crystallography of a G9a-inhibitor complex has revealed the binding mode, validating the design hypothesis.[24][27] The quinazoline core occupies the substrate-binding pocket, and specific side chains can be modified to enhance potency and selectivity.[27]

B. Downstream Effects of G9a Inhibition

Inhibition of G9a leads to a reduction in H3K9 methylation, which can reactivate the expression of silenced tumor suppressor genes.[28] Furthermore, G9a inhibition has been shown to activate the hypoxia signaling pathway, even under normoxic conditions, by upregulating Hypoxia-Inducible Factors (HIFs) 1α and 2α.[28] This can contribute to the anti-tumor effects of G9a inhibitors.[28] In the context of neurodegenerative diseases, G9a inhibition has shown neuroprotective effects through the regulation of Glia Maturation Factor Beta (GMFB) and modulation of the NF-κB signaling pathway.[1][29][30]

D. Experimental Protocol: Cell-Based Assay for G9a Inhibition

This protocol describes a method to assess the cellular activity of dimethoxy-quinazolinedione G9a inhibitors by measuring changes in global H3K9 dimethylation.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell line)

-

Cell culture medium and supplements

-

Test dimethoxy-quinazolinedione compounds

-

Lysis buffer

-

Primary antibody against H3K9me2

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Western blot or ELISA reagents and equipment

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection of H3K9me2:

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-H3K9me2 antibody. Use an antibody against total histone H3 as a loading control.

-

ELISA: Coat a microplate with the cell lysates, and then detect the levels of H3K9me2 using the primary and a labeled secondary antibody.

-

-

Data Analysis: Quantify the levels of H3K9me2 relative to the total histone H3 or total protein. A potent G9a inhibitor will cause a dose-dependent decrease in the global levels of H3K9me2.

V. Quantitative Data Summary

The following table summarizes key quantitative data for representative dimethoxy-quinazolinedione derivatives across the different mechanisms of action.

| Compound Class/Example | Target | Assay | Key Parameter | Value | Reference(s) |

| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | Kinase Inhibition | IC50 | 25 pM | [6] |

| 2,4-Diamino-6,7-dimethoxyquinazoline derivatives | α1-Adrenoceptor | Radioligand Binding | Ki | 10⁻⁹ - 10⁻¹⁰ M | [14] |

| Quinazoline derivatives | Tubulin | Polymerization Inhibition | IC50 | Micromolar range | [17] |

| 2,4-Diamino-7-aminoalkoxy-quinazoline (UNC0224) | G9a | Enzyme Inhibition | IC50 | Nanomolar range | [24][27] |

VI. Conclusion and Future Directions

Dimethoxy-quinazolinediones represent a versatile and powerful class of compounds with a remarkable ability to interact with a diverse range of biological targets. Their mechanisms of action, spanning from the inhibition of key signaling kinases and GPCRs to the disruption of cytoskeletal dynamics and epigenetic modulation, underscore their significant therapeutic potential in oncology, cardiovascular disease, and neurodegenerative disorders. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize novel derivatives.

Future research in this area should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be instrumental in designing next-generation dimethoxy-quinazolinediones with improved potency and pharmacokinetic properties. Furthermore, a deeper understanding of the intricate downstream signaling consequences of modulating these targets will be crucial for translating the promising preclinical findings into effective clinical therapies.

References

-

Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of Medicinal Chemistry. [Link]

-

Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of Medicinal Chemistry. [Link]

-

Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. PubMed. [Link]

-

Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. RSC Publishing. [Link]

-

2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity. PubMed. [Link]

-

Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. PMC. [Link]

-

Alpha-1 adrenergic receptor. Wikipedia. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-